molecular formula C27H29N3O6 B12206660 3'-Hydroxy-4'-(5-methylfuran-2-carbonyl)-1'-(3-morpholin-4-ylpropyl)-1-prop-2-enylspiro[indole-3,5'-pyrrole]-2,2'-dione

3'-Hydroxy-4'-(5-methylfuran-2-carbonyl)-1'-(3-morpholin-4-ylpropyl)-1-prop-2-enylspiro[indole-3,5'-pyrrole]-2,2'-dione

Cat. No.: B12206660
M. Wt: 491.5 g/mol
InChI Key: LMZYLBRLNPSKAL-UHFFFAOYSA-N
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Description

3’-Hydroxy-4’-(5-methylfuran-2-carbonyl)-1’-(3-morpholin-4-ylpropyl)-1-prop-2-enylspiro[indole-3,5’-pyrrole]-2,2’-dione is a complex organic compound that features a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Hydroxy-4’-(5-methylfuran-2-carbonyl)-1’-(3-morpholin-4-ylpropyl)-1-prop-2-enylspiro[indole-3,5’-pyrrole]-2,2’-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrrole precursors, followed by the formation of the spiro linkage through cyclization reactions. Key steps include:

    Formation of the Indole Precursor: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Formation of the Pyrrole Precursor: This involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Spirocyclization: The indole and pyrrole precursors are then subjected to spirocyclization under controlled conditions, often involving a Lewis acid catalyst to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3’-Hydroxy-4’-(5-methylfuran-2-carbonyl)-1’-(3-morpholin-4-ylpropyl)-1-prop-2-enylspiro[indole-3,5’-pyrrole]-2,2’-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The morpholinyl group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent

    Reducing Agents: NaBH4, LiAlH4

    Catalysts: Lewis acids for spirocyclization

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of hydroxy derivatives

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3’-Hydroxy-4’-(5-methylfuran-2-carbonyl)-1’-(3-morpholin-4-ylpropyl)-1-prop-2-enylspiro[indole-3,5’-pyrrole]-2,2’-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its diverse functional groups.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3’-Hydroxy-4’-(5-methylfuran-2-carbonyl)-1’-(3-morpholin-4-ylpropyl)-1-prop-2-enylspiro[indole-3,5’-pyrrole]-2,2’-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s diverse functional groups allow it to bind to active sites of enzymes, inhibiting their activity or modulating receptor functions. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-5-methyl-3(2H)furanone: A simpler furanone derivative with similar functional groups but lacking the spiro structure.

    5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one: Another furanone derivative with different substituents and simpler structure.

Uniqueness

3’-Hydroxy-4’-(5-methylfuran-2-carbonyl)-1’-(3-morpholin-4-ylpropyl)-1-prop-2-enylspiro[indole-3,5’-pyrrole]-2,2’-dione is unique due to its spiro structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H29N3O6

Molecular Weight

491.5 g/mol

IUPAC Name

3'-hydroxy-4'-(5-methylfuran-2-carbonyl)-1'-(3-morpholin-4-ylpropyl)-1-prop-2-enylspiro[indole-3,5'-pyrrole]-2,2'-dione

InChI

InChI=1S/C27H29N3O6/c1-3-11-29-20-8-5-4-7-19(20)27(26(29)34)22(23(31)21-10-9-18(2)36-21)24(32)25(33)30(27)13-6-12-28-14-16-35-17-15-28/h3-5,7-10,32H,1,6,11-17H2,2H3

InChI Key

LMZYLBRLNPSKAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C23C4=CC=CC=C4N(C3=O)CC=C)CCCN5CCOCC5)O

Origin of Product

United States

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